molecular formula C7H12O B13412436 5-Methyl-5-hexenal

5-Methyl-5-hexenal

Cat. No.: B13412436
M. Wt: 112.17 g/mol
InChI Key: SAOSSYJSFYJLSR-UHFFFAOYSA-N
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Description

5-Methyl-5-hexenal is an organic compound with the molecular formula C7H14O It is an aldehyde with a methyl group attached to the fifth carbon of the hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-hexenal can be achieved through several methods. One common approach involves the oxidation of 5-methyl-5-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 5-methyl-5-hexanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-hexenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-methylhexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol, 5-methyl-5-hexanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: 5-Methylhexanoic acid

    Reduction: 5-Methyl-5-hexanol

    Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

5-Methyl-5-hexenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-5-hexenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-hexanol: The corresponding alcohol of 5-Methyl-5-hexenal, which can be oxidized to form the aldehyde.

    5-Methylhexanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.

    2-Phenyl-5-methylhex-2-enal: A structurally similar compound with a phenyl group attached to the second carbon.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity as an aldehyde, combined with the presence of a methyl group, makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

5-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h6H,1,3-5H2,2H3

InChI Key

SAOSSYJSFYJLSR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC=O

Origin of Product

United States

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